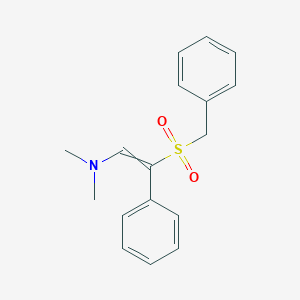
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile is a complex organic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a benzylamino group, an oxo group, and two cyano groups attached to a quinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinolizine core, followed by the introduction of the benzylamino group and the cyano groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of N-iodosuccinimide (NIS) has been reported as a mild and convenient reagent for selective mono- or didebenzylation in the synthesis of benzylamino derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzylamino moiety.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for drug discovery, particularly in the development of antibacterial and anticancer agents
Materials Science: Its ability to participate in hydrogen bonding and π-π stacking interactions makes it suitable for the development of functional materials and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the quinolizine core can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-4-carboxylic acids share a similar quinolizine core and exhibit comparable biological activities.
Pyridazinone Derivatives: These compounds also contain a benzylamino group and have been studied for their cardiotonic and myofibrillar Ca2+ sensitizing effects.
Uniqueness
2-(Benzylamino)-4-oxo-4H-quinolizine-1,3-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
65125-90-8 |
|---|---|
Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(benzylamino)-4-oxoquinolizine-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O/c19-10-14-16-8-4-5-9-22(16)18(23)15(11-20)17(14)21-12-13-6-2-1-3-7-13/h1-9,21H,12H2 |
InChI Key |
XPQRCMLNVFWCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)




![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)


![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)


